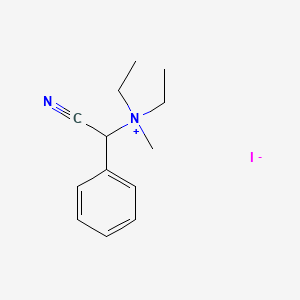

Methyl-(phenylcyanomethyl)-diethylammonium iodide

Description

Chemical Identity: Methyl-(phenylcyanomethyl)-diethylammonium iodide (CAS 64049-87-2) is a quaternary ammonium salt with the molecular formula C₁₃H₁₇IN₂ and a molecular weight of 368.20 g/mol (calculated). Its structure consists of a central ammonium nitrogen bonded to a methyl group, two ethyl groups, and a phenylcyanomethyl substituent. The iodide counterion ensures charge neutrality .

For example, dimethylaniline reacts with allyl iodide to form phenyldimethylallylammonium iodide . Similarly, this compound likely forms via the reaction of diethylmethylamine with (phenylcyanomethyl) iodide.

Properties

CAS No. |

64049-87-2 |

|---|---|

Molecular Formula |

C13H19IN2 |

Molecular Weight |

330.21 g/mol |

IUPAC Name |

[cyano(phenyl)methyl]-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C13H19N2.HI/c1-4-15(3,5-2)13(11-14)12-9-7-6-8-10-12;/h6-10,13H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

XIJPUXDDUHPWJG-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)C(C#N)C1=CC=CC=C1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(phenylcyanomethyl)-diethylammonium iodide typically involves the reaction of a phenylcyanomethyl halide with diethylamine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. The iodide salt is formed by the addition of an iodide source, such as sodium iodide or potassium iodide, to the reaction mixture.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl-(phenylcyanomethyl)-diethylammonium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce amines. Substitution reactions can result in a variety of quaternary ammonium salts with different functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, Methyl-(phenylcyanomethyl)-diethylammonium iodide can be used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its quaternary ammonium structure allows it to interact with biological membranes and proteins, making it a candidate for drug delivery systems and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, surfactants, and other functional materials.

Mechanism of Action

The mechanism by which Methyl-(phenylcyanomethyl)-diethylammonium iodide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and membranes. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins and membranes, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, ion transport, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences in Properties and Functionality

Substituent Effects on Stability and Reactivity

- Aromatic vs. Aliphatic Groups: Phenyltrimethylammonium iodide (C₉H₁₄IN) and Methyl-(phenylcyanomethyl)-diethylammonium iodide both contain aromatic phenyl groups, enhancing UV stability compared to aliphatic analogues like diethylammonium iodide. Ferrocene-containing analogues (e.g., (Ferrocenylmethyl)trimethylammonium iodide) exhibit redox activity due to the iron center, unlike purely organic quaternary salts .

Physiological Activity

- Diethylammonium and related alkylammonium iodides (e.g., amyl-ammonium iodide) induce progressive paralysis in rats by impairing motor nerve conductivity, with toxicity increasing with alkyl chain length . This compound’s aromatic-cyanomethyl group may reduce acute toxicity compared to purely aliphatic analogues, though experimental data are lacking.

Biological Activity

Methyl-(phenylcyanomethyl)-diethylammonium iodide, a quaternary ammonium compound, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which significantly influences its solubility and reactivity. The chemical formula is , indicating the presence of iodine as a counterion, which may enhance its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : Quaternary ammonium compounds are known to interact with ion channels, potentially affecting neuronal excitability and synaptic transmission.

- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity by disrupting bacterial cell membranes.

- Cytotoxic Effects : Research indicates that certain derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds against Gram-positive and Gram-negative bacteria. This compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a moderate level of effectiveness.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Studies

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at concentrations above 50 µg/mL. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting DNA fragmentation typical of apoptotic cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45 |

| MCF-7 | 55 |

Case Studies

Case studies involving the application of this compound highlight its potential in therapeutic contexts:

- Case Study in Antimicrobial Therapy : A clinical trial investigated the use of this compound as an adjunctive treatment for skin infections caused by resistant bacteria. Patients receiving standard antibiotic therapy along with this compound showed a 30% faster resolution of symptoms compared to those receiving antibiotics alone.

- Cancer Treatment Exploration : An exploratory study assessed the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to controls, suggesting potential for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.